ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, an oxan-4-yl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazole intermediate with an appropriate oxan-4-yl halide under basic conditions.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole intermediate with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: Ethyl 4-hydroxymethyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylate: Similar structure but with a tetrahydro-2H-pyran-4-yl group instead of an oxan-4-yl group.
Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-12(16)11-9(8-15)7-14(13-11)10-3-5-17-6-4-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZODNOKNXKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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